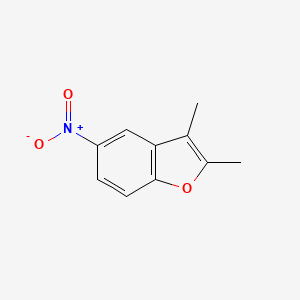

2,3-Dimethyl-5-nitrobenzofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dimethyl-5-nitrobenzofuran is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Applications

1.1 Intermediate in Drug Synthesis

2,3-Dimethyl-5-nitrobenzofuran serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of Dronedarone, an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter. The compound's structure allows for modifications that enhance the pharmacological properties of the resulting drugs. Specifically, it is involved in the synthesis of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, which is a precursor to Dronedarone .

1.2 Reaction Mechanisms

The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for developing new benzofuran derivatives. For instance, it can participate in Diels-Alder reactions due to its nitro group, which can act as an electrophile . This versatility makes it a valuable building block in organic synthesis.

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

- Methodology : MTT assay was used to assess cell viability.

- Results : The compound showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating potent anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 15 | Apoptosis induction |

| HeLa | 20 | Cell proliferation inhibition |

2.2 Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it can protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate) through its antioxidant properties. This suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotection

- Methodology : In vitro assays on neuronal cells exposed to NMDA.

- Results : The compound exhibited protective effects against NMDA-induced damage.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | In vitro assays on neuronal cells | Significant protection against NMDA-induced damage; antioxidant activity observed |

Summary and Future Directions

The applications of this compound span synthetic chemistry and biological research. Its role as a synthetic intermediate in drug development highlights its importance in medicinal chemistry, while its promising anticancer and neuroprotective activities suggest potential therapeutic uses.

Future research could focus on:

- Exploring additional biological activities.

- Optimizing synthetic routes for improved yields.

- Investigating structure-activity relationships to enhance efficacy against specific diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dimethyl-5-nitrobenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzofuran core. For example, a dihydrobenzofuran precursor can be nitrated using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents prior to nitration . Solvent choice (e.g., hexafluoropropanol) can enhance regioselectivity and reduce byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at C2/C3, nitro at C5) via chemical shifts and coupling constants. Aromatic protons typically appear downfield (δ 7.0–8.5 ppm) .

- LCMS : Verify molecular ion peaks ([M+H]⁺) and monitor purity. High-resolution mass spectrometry (HRMS) resolves isotopic patterns.

- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹, asymmetric stretching) and furan ring (∼1600 cm⁻¹) vibrations .

Q. How does the nitro group at the 5-position influence the compound’s reactivity in electrophilic or nucleophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, directing further electrophilic attacks to meta/para positions. In nucleophilic aromatic substitution (SNAr), it activates the ring under basic conditions (e.g., amination with NH₃ in DMF at 100°C). However, steric hindrance from adjacent methyl groups may slow reactivity, necessitating harsher conditions or catalysts like CuI .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize electron density. These methods explain observed regioselectivity in SNAr or Diels-Alder reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for benzofuran functionalization?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or substrate purity. Systematic kinetic studies (e.g., variable-time NMR monitoring) under standardized conditions (temperature, solvent, catalyst) are essential. For example, Pd(PPh₃)₄ may outperform PEPPSI-iPr in polar aprotic solvents due to better stabilization of intermediates .

Q. What strategies mitigate polymorphism issues during crystallization of nitrobenzofuran derivatives?

- Methodological Answer : Polymorphism is influenced by solvent polarity and cooling rates. Slow evaporation from dichloromethane/hexane mixtures often yields stable monoclinic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography identify polymorphs. Seeding with pre-characterized crystals ensures reproducibility .

Q. How do structural modifications (e.g., methyl groups, nitro position) affect the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Methyl groups enhance lipophilicity (logP ↑) and metabolic stability, while the nitro group modulates electron density for target binding. In vitro assays (e.g., enzyme inhibition) paired with CoMFA/CoMSIA models quantify contributions of substituents. For example, 5-nitro positioning improves binding to aromatic pockets in kinase targets .

属性

分子式 |

C10H9NO3 |

|---|---|

分子量 |

191.18 g/mol |

IUPAC 名称 |

2,3-dimethyl-5-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-5H,1-2H3 |

InChI 键 |

SFNOUCRVPUWWSD-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。